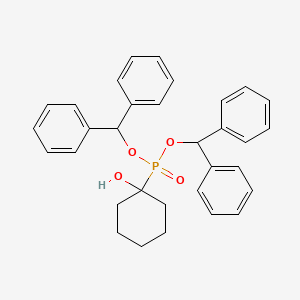
Bis(diphenylmethyl) (1-hydroxycyclohexyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(diphenylmethyl) (1-hydroxycyclohexyl)phosphonate is a chemical compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphonic acid group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(diphenylmethyl) (1-hydroxycyclohexyl)phosphonate typically involves the reaction of diphenylmethylphosphine with 1-hydroxycyclohexyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is catalyzed by a base such as triethylamine. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bis(diphenylmethyl) (1-hydroxycyclohexyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, phosphines, and substituted phosphonates, depending on the specific reagents and conditions used .
Scientific Research Applications
Bis(diphenylmethyl) (1-hydroxycyclohexyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as osteoporosis and cancer.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Bis(diphenylmethyl) (1-hydroxycyclohexyl)phosphonate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular pathways involved in bone resorption, making it a potential therapeutic agent for bone-related diseases .
Comparison with Similar Compounds
Similar Compounds
Alendronate: A bisphosphonate used to treat osteoporosis.
Risedronate: Another bisphosphonate with similar applications.
Zoledronate: A potent bisphosphonate used in the treatment of bone metastases.
Uniqueness
Bis(diphenylmethyl) (1-hydroxycyclohexyl)phosphonate is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Unlike other bisphosphonates, it has a cyclohexyl group, which may influence its interaction with biological targets and its overall efficacy in therapeutic applications .
Properties
CAS No. |
89865-27-0 |
|---|---|
Molecular Formula |
C32H33O4P |
Molecular Weight |
512.6 g/mol |
IUPAC Name |
1-dibenzhydryloxyphosphorylcyclohexan-1-ol |
InChI |
InChI=1S/C32H33O4P/c33-32(24-14-5-15-25-32)37(34,35-30(26-16-6-1-7-17-26)27-18-8-2-9-19-27)36-31(28-20-10-3-11-21-28)29-22-12-4-13-23-29/h1-4,6-13,16-23,30-31,33H,5,14-15,24-25H2 |
InChI Key |
DSWYLCGDJLWHDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(O)P(=O)(OC(C2=CC=CC=C2)C3=CC=CC=C3)OC(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















